Cas no 50614-90-9 (4-Benzyl-1h-indole)

4-Benzyl-1H-indole is a heterocyclic organic compound featuring an indole core substituted with a benzyl group at the 4-position. This structure imparts versatility in synthetic chemistry, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. Its aromatic and electron-rich properties make it valuable for constructing complex frameworks, including alkaloids and other nitrogen-containing compounds. The benzyl group enhances solubility in organic solvents, facilitating further functionalization. With high purity and stability under standard conditions, 4-Benzyl-1H-indole is a reliable building block for medicinal chemistry and material science applications.
4-Benzyl-1h-indole structure
4-Benzyl-1h-indole structure
Product Name:4-Benzyl-1h-indole
CAS No:50614-90-9
MF:C15H13N
MW:207.270423650742
MDL:MFCD18449982
CID:2187185
PubChem ID:19800125
Update Time:2025-06-09

4-Benzyl-1h-indole Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyl-1h-indole
    • AKOS027196488
    • 50614-90-9
    • EN300-217392
    • ACA61490
    • DB-262926
    • SCHEMBL7330556
    • DTXSID40600068
    • 4-benzylindole
    • DTXCID30550826
    • Z1509179655
    • UWWDSFRFGQOVPB-UHFFFAOYSA-N
    • MDL: MFCD18449982
    • Inchi: 1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2
    • InChI Key: UWWDSFRFGQOVPB-UHFFFAOYSA-N
    • SMILES: N1C=CC2=C1C=CC=C2CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 207.104799419Da
  • Monoisotopic Mass: 207.104799419Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 15.8Ų

4-Benzyl-1h-indole Security Information

4-Benzyl-1h-indole Pricemore >>

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$ 50.00 2022-06-07
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Additional information on 4-Benzyl-1h-indole

Introduction to 4-Benzyl-1H-Indole (CAS No 50614-90-9): Applications and Recent Research Developments

4-Benzyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number 50614-90-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and structural versatility. The benzyl substituent at the 4-position of the indole ring introduces unique electronic and steric properties, making 4-benzyl-1H-indole a valuable scaffold for the design and synthesis of novel bioactive molecules.

The indole core is a prominent motif in natural products and pharmacologically active agents, with numerous examples demonstrating its efficacy in modulating biological pathways. Among these, derivatives of indole have shown promise in the treatment of various diseases, including cancer, infectious disorders, and neurological conditions. The introduction of a benzyl group at the 4-position of the indole ring enhances its solubility and metabolic stability, which are critical factors in drug development. This modification also allows for further functionalization, enabling the creation of a wide array of derivatives with tailored pharmacological properties.

Recent research has highlighted the potential of 4-benzyl-1H-indole as a lead compound in drug discovery. Its structural framework provides a basis for developing molecules that can interact with specific targets in biological systems. For instance, studies have demonstrated that 4-benzyl-1H-indole derivatives exhibit inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. These findings have spurred interest in exploring its therapeutic applications, particularly in oncology and anti-inflammatory therapies.

In oncology research, 4-benzyl-1H-indole has been investigated for its ability to modulate pathways involved in cancer cell proliferation and survival. Preclinical studies have shown that certain derivatives of this compound can induce apoptosis in tumor cells while sparing healthy cells. The benzyl group plays a crucial role in this process by influencing the binding affinity and selectivity of the molecule towards its target proteins. Additionally, the indole core's ability to engage with transcription factors and signaling cascades has been leveraged to develop compounds that can reprogram cancer cell behavior.

Another area where 4-benzyl-1H-indole has shown promise is in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Research indicates that derivatives of 4-benzyl-1H-indole can inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these enzymes, 4-benzyl-1H-indole derivatives may help reduce inflammation and alleviate associated symptoms. Furthermore, their ability to interact with nuclear factor kappa B (NF-κB), a critical regulator of inflammatory responses, makes them attractive candidates for therapeutic intervention.

The synthesis of 4-benzyl-1H-indole involves well-established organic chemistry techniques, including condensation reactions and alkylation processes. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales. These improvements have facilitated more extensive exploration of its pharmacological properties and have paved the way for large-scale preclinical studies.

One notable aspect of 4-benzyl-1H-indole research is its potential as an antimicrobial agent. In an era where antibiotic resistance poses a significant global health challenge, novel antimicrobial compounds are urgently needed. Studies have revealed that certain derivatives of 4-benzyl-1H-indole exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This property stems from their ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The benzyl group's hydrophobic nature enhances their interaction with microbial targets, contributing to their efficacy.

The development of 4-benzyl-1H-indole derivatives as therapeutics also benefits from computational chemistry tools that aid in predicting molecular interactions and optimizing drug-like properties. Molecular docking simulations have been particularly useful in identifying how 4-benzyl-1H-indole molecules bind to biological targets at the atomic level. These insights have guided the design of more potent and selective analogs with improved pharmacokinetic profiles.

In conclusion, 4-Benzyl-1H-indole (CAS No 50614-90-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing bioactive molecules targeting various diseases. Recent advancements in synthetic chemistry and computational biology have enhanced our understanding of its potential therapeutic uses. As ongoing research continues to uncover new applications for 4-benzyl-1H-indole, it is poised to remain a cornerstone in medicinal chemistry innovation.

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